Anthralin 10,10'-dimer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

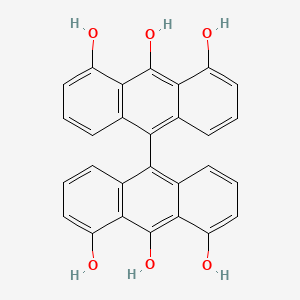

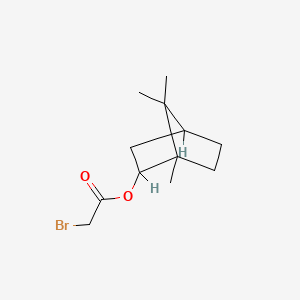

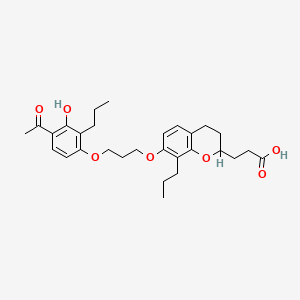

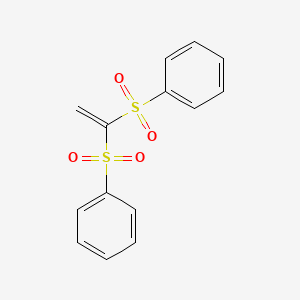

The molecular formula of Anthralin 10,10’-dimer is C28H18O6 , with a molecular weight of approximately 450.4 g/mol . Its UV-visible spectra in chloroform exhibit characteristic absorption peaks at 345 nm and 432 nm .

Chemical Reactions Analysis

- Redox Reactions : Anthralin 10,10’-dimer can participate in redox reactions. It acts as an electron donor to inner mitochondrial membrane-associated redox components. It inhibits the electron transport chain, has an oligomycin-like effect, and reverses uncoupler-stimulated oxygen consumption. In contrast, anthraquinone (a metabolite) is almost inactive in these processes . Interactions with Peroxyl Radicals : Anthralin can lose a hydrogen atom in reactions with peroxyl radicals, contributing to its antioxidant properties .

Physical And Chemical Properties Analysis

作用機序

Anthralin’s primary mechanism of action involves its inhibition of mitochondrial oxygen uptake (cyanide-sensitive respiration) and ATP synthesis without affecting ATP hydrolysis. It also depletes mitochondria of ATP. Anthralin dimer, a weaker inhibitor, and anthraquinone (almost inactive) exhibit different reaction mechanisms. Anthralin may induce reactive oxygen species formation by enhancing autoxidation of mitochondrial components .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

10-(4,5,10-trihydroxyanthracen-9-yl)anthracene-1,8,9-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O6/c29-17-9-1-5-13-21(14-6-2-10-18(30)24(14)27(33)23(13)17)22-15-7-3-11-19(31)25(15)28(34)26-16(22)8-4-12-20(26)32/h1-12,29-34H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNYGANIYRQQLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C(=CC=C3)O)C(=C2C(=C1)O)O)C4=C5C=CC=C(C5=C(C6=C4C=CC=C6O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202676 |

Source

|

| Record name | Anthralin 10,10'-dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anthralin 10,10'-dimer | |

CAS RN |

54304-27-7 |

Source

|

| Record name | Anthralin 10,10'-dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054304277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthralin 10,10'-dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,2-dimethylpropanoyloxymethoxy-[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B1206344.png)

![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1206363.png)